

Synthesis of Baloxavir Marboxil: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-2-carboxylic acid

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To our valued researchers, scientists, and drug development professionals,

This document provides detailed application notes and protocols for the synthesis of Baloxavir Marboxil, a first-in-class inhibitor of the cap-dependent endonuclease, an essential enzyme for influenza virus replication.

Note on the Requested Synthesis Using (S)-tetrahydrofuroic Acid:

Following a comprehensive review of current scientific literature and patent databases, a synthetic route for Baloxavir Marboxil utilizing (S)-tetrahydrofuroic acid as a starting material or key intermediate could not be identified in the public domain.

Therefore, this document details a well-documented and innovative stereoselective synthesis of Baloxavir Marboxil. This approach offers significant advantages over earlier methods, including improved efficiency and atom economy, by avoiding a classical optical resolution step that results in the loss of nearly half of the material.^{[1][2][3]} This stereoselective route employs readily available L-serine as a chiral starting material.^{[1][2][3]}

Stereoselective Synthesis of Baloxavir Marboxil from L-Serine

This synthetic strategy focuses on the construction of the chiral tricyclic triazinanone core of Baloxavir Marboxil through a diastereoselective cyclization, followed by a key photoredox

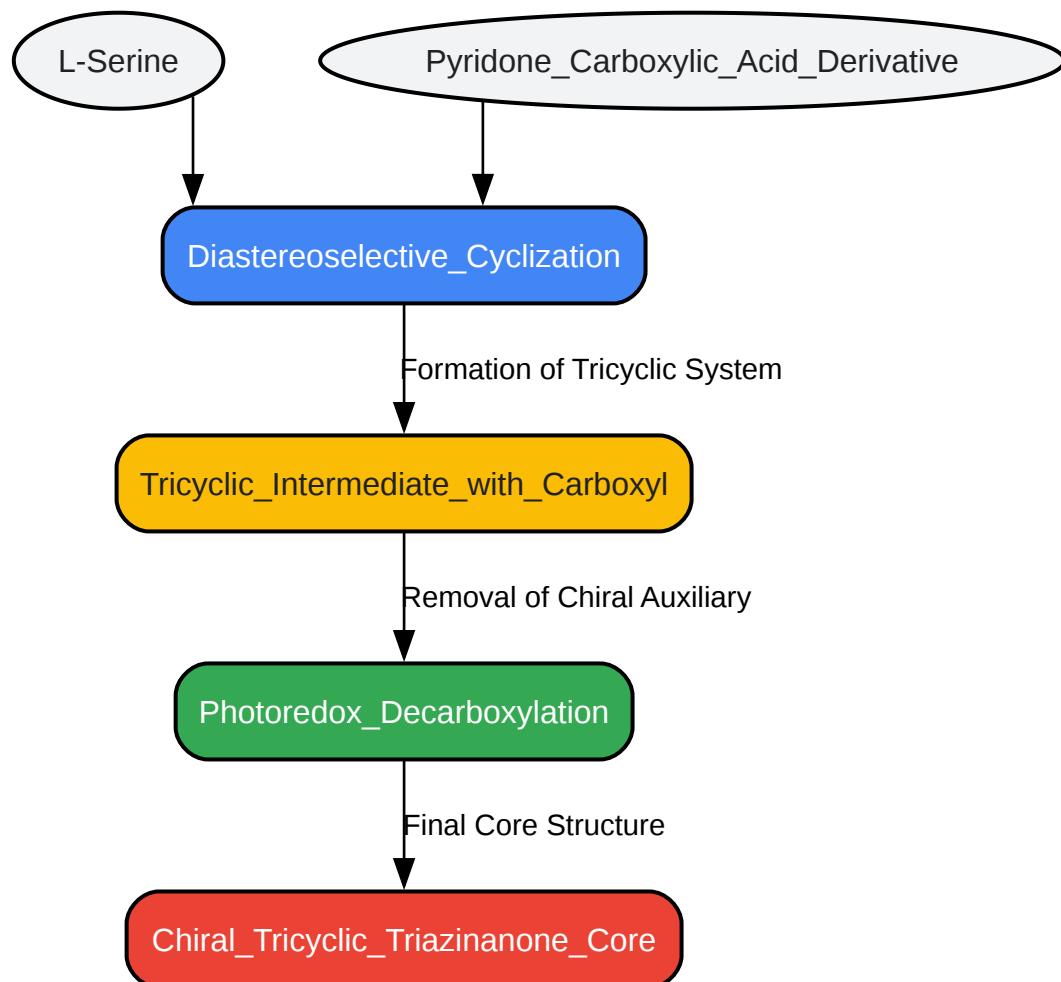
decarboxylation step to remove the carboxyl group derived from L-serine.[\[1\]](#)[\[2\]](#)

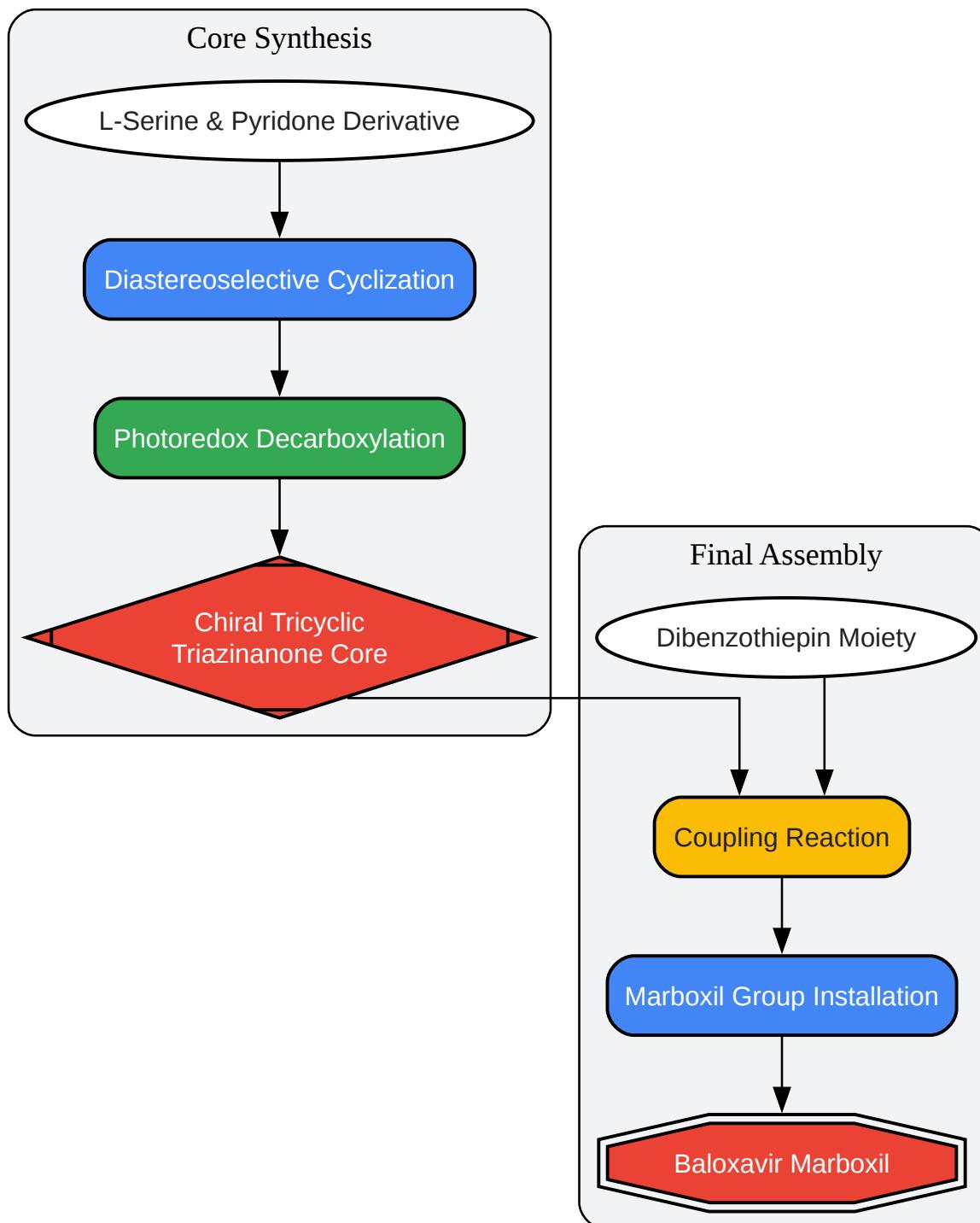
Overall Synthetic Strategy

The synthesis can be broadly divided into two main stages:

- Synthesis of the Tricyclic Triazinanone Core: This involves the diastereoselective construction of the core structure incorporating the desired stereochemistry from L-serine.
- Coupling and Final Elaboration: The synthesized core is then coupled with the dibenzothiepin moiety, followed by final modifications to yield Baloxavir Marboxil.

A simplified workflow for the synthesis of the key tricyclic triazinanone intermediate is presented below.



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References

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